molecular formula C16H17NO4 B039092 Carbazomycin H CAS No. 115920-42-8

Carbazomycin H

Cat. No.: B039092
CAS No.: 115920-42-8
M. Wt: 287.31 g/mol
InChI Key: SMZGKKVSOZURAI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Isepamicin Sulphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isepamicin Sulphate has a wide range of scientific research applications:

Mechanism of Action

Isepamicin Sulphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S and 50S ribosomal subunits in susceptible microorganisms, preventing the formation of functional ribosomes and thereby inhibiting protein synthesis . This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Isepamicin Sulphate is similar to other aminoglycoside antibiotics such as gentamicin, amikacin, and tobramycin. it has better activity against strains producing type I 6′-acetyltransferase, which have developed resistance to other aminoglycoside antibiotics . This makes Isepamicin Sulphate a valuable option in the treatment of resistant bacterial infections.

Similar Compounds

  • Gentamicin
  • Amikacin
  • Tobramycin

Properties

CAS No.

115920-42-8

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one

InChI

InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3

InChI Key

SMZGKKVSOZURAI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC

Synonyms

carbazomycin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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